molecular formula C8H7FO3 B13898964 2-Fluoro-3-hydroxy-5-methylbenzoic acid

2-Fluoro-3-hydroxy-5-methylbenzoic acid

Cat. No.: B13898964
M. Wt: 170.14 g/mol
InChI Key: KVULBNHOXFQKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Fluorinated Benzoic Acid Derivatives in Contemporary Chemical Research

Fluorinated benzoic acid derivatives are of significant interest in modern chemical research, primarily due to the unique properties that the fluorine atom imparts to the molecule. The introduction of fluorine can significantly influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. sigmaaldrich.com For instance, the high electronegativity of fluorine can increase the acidity of the carboxylic acid group through a negative inductive effect. doubtnut.com

In medicinal chemistry, fluorinated benzoic acids are utilized as key intermediates in the synthesis of a wide range of pharmaceuticals. For example, 2-fluoro-5-methylbenzoic acid is a building block for pyrimidinone derivatives that act as selective inhibitors of adenylyl cyclase 1 (AC1), which are being investigated for the treatment of chronic pain. ossila.com Furthermore, fluorinated benzoic acid scaffolds are integral to the development of kinase inhibitors and other therapeutic agents. ossila.com The strategic placement of fluorine atoms can block metabolic pathways, thereby enhancing the pharmacokinetic profile of a drug.

Table 1: Examples of Fluorinated Benzoic Acid Derivatives and Their Research Applications

Compound NameResearch Application
2-Fluorobenzoic acidPrecursor for pharmaceuticals and agrochemicals. researchgate.net
3-Fluorobenzoic acidStudied for its gas-phase molecular structure. nih.gov
4-Fluorobenzoic acidIntermediate in the synthesis of various organic compounds.
2-Fluoro-5-methylbenzoic acidSynthesis of kinase inhibitors and treatments for chronic pain. ossila.com
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)benzoic acidIntermediate in the synthesis of PARP inhibitors like Olaparib. chemicalbook.com

Significance of Hydroxylated and Methylated Benzoic Acid Scaffolds in Organic Chemistry

Hydroxylated and methylated benzoic acid scaffolds are also of profound importance in organic chemistry and related fields. The hydroxyl group, as a hydrogen bond donor and acceptor, can play a crucial role in molecular recognition and binding to biological targets. Salicylic (B10762653) acid (2-hydroxybenzoic acid) and its derivatives, for example, are well-known for their anti-inflammatory properties. nih.gov The position of the hydroxyl group can significantly impact the acidity of the benzoic acid due to intramolecular hydrogen bonding.

The methyl group, while seemingly simple, can influence the molecule's conformation and lipophilicity. It can also serve as a handle for further chemical modifications. 5-Methylsalicylic acid, for instance, is an isomer of cresotic acid and is used in the synthesis of various organic compounds. wikipedia.org The combination of hydroxyl and methyl groups on a benzoic acid ring can lead to a diverse array of biological activities, including antimicrobial, antiviral, and antioxidant properties. nih.govglobalresearchonline.net

Positional Isomers and Structural Analogs of 2-Fluoro-3-hydroxy-5-methylbenzoic acid: Comparative Research Perspectives

The biological and chemical properties of a substituted benzoic acid are highly dependent on the arrangement of its functional groups. Therefore, the study of positional isomers is crucial for understanding structure-activity relationships. For this compound, several positional isomers exist, each with a unique set of properties.

For example, a slight shift in the positions of the fluoro, hydroxy, and methyl groups can lead to significant changes in the molecule's electronic distribution, steric hindrance, and potential for intramolecular interactions. A structurally similar compound, 2,4-difluoro-3-hydroxybenzoic acid, has been synthesized as an intermediate for novel antibacterial drugs. google.com

Comparative studies of isomers, such as the different positional isomers of fluorobenzoic acid, have revealed differences in their molecular conformations and interactions. nih.gov The acidity of para-fluorobenzoic acid, for instance, is weaker than that of para-chlorobenzoic acid, a counterintuitive finding that highlights the complex interplay of inductive and resonance effects. quora.com

Table 2: Selected Positional Isomers and Structural Analogs

Compound NameKey Structural Difference from Target CompoundKnown or Potential Significance
2-Fluoro-5-hydroxybenzoic acidLacks the methyl group at the 5-position.A known chemical intermediate. chemicalbook.com
5-Fluoro-2-methylbenzoic acidLacks the hydroxyl group at the 3-position.Used in the synthesis of bioactive molecules.
2-Hydroxy-5-methylbenzoic acid (5-Methylsalicylic acid)Lacks the fluorine atom at the 2-position. wikipedia.orgAn isomer of cresotic acid with various applications. wikipedia.org
2,4-Difluoro-3-hydroxybenzoic acidHas a fluorine atom at the 4-position instead of a methyl group at the 5-position.Intermediate for antibacterial agents. google.com
2-Fluoro-5-(hydroxymethyl)benzoic acidHas a hydroxymethyl group instead of a methyl group. sigmaaldrich.comA commercially available building block. sigmaaldrich.com

Current Research Gaps and Future Directions for this compound Studies

Despite the clear importance of its constituent functional groups, there is a significant lack of direct research on this compound. The primary research gap is the absence of a reported synthesis for this specific compound. Therefore, the development of a viable synthetic route is the most immediate and critical future direction.

Once synthesized, a thorough characterization of its physicochemical properties, including its pKa, solubility, and spectroscopic data, would be essential. Following this, future research should focus on exploring its potential biological activities. Given the anticancer and neuroprotective properties observed in other substituted benzoic acid derivatives, screening this compound for similar activities would be a logical next step. preprints.orgnih.gov

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict its molecular geometry, electronic properties, and potential interactions with biological targets, which could guide experimental work. The unique combination of fluoro, hydroxyl, and methyl groups suggests that this compound could exhibit interesting and potentially useful properties, making it a promising candidate for future investigations in medicinal and materials chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

2-fluoro-3-hydroxy-5-methylbenzoic acid

InChI

InChI=1S/C8H7FO3/c1-4-2-5(8(11)12)7(9)6(10)3-4/h2-3,10H,1H3,(H,11,12)

InChI Key

KVULBNHOXFQKQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)F)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 3 Hydroxy 5 Methylbenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 2-Fluoro-3-hydroxy-5-methylbenzoic acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For this compound, several strategic disconnections can be proposed, primarily revolving around the formation of carbon-carbon and carbon-heteroatom bonds.

Key disconnections for the target molecule include:

C-COOH bond: This is a common disconnection, leading back to an aryl-metal or aryl-halide species that can be carboxylated. The synthetic equivalent for the carboxyl synthon is often carbon dioxide.

C-OH bond: Disconnecting the hydroxyl group can lead to a precursor with an amino group, which can be converted to a hydroxyl group via a Sandmeyer-type reaction. Alternatively, it could point to a strategy involving the hydroxylation of an organometallic intermediate.

C-F bond: The introduction of fluorine can be challenging. A disconnection here might suggest a nucleophilic aromatic substitution (fluorodenitration) on a suitable precursor or starting from a commercially available fluoroaromatic compound.

C-CH₃ bond: This disconnection could lead to a halogenated precursor suitable for a cross-coupling reaction with an organomethyl reagent. A classical approach would be a Friedel-Crafts alkylation, though this often lacks regiochemical control.

Considering the directing effects of the substituents is crucial. The hydroxyl, methyl, and fluoro groups are ortho, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. This interplay of electronic effects dictates the order in which the functional groups should be introduced to achieve the desired substitution pattern. A plausible retrosynthetic pathway might start from a simpler, commercially available compound like 4-methylphenol (p-cresol) or 2-fluorotoluene, sequentially adding the other functional groups in a controlled manner.

Classical and Modern Synthetic Routes for this compound

The synthesis of this compound can be achieved through various classical and modern routes, each with its own advantages regarding regioselectivity, yield, and scalability.

Multi-step Reaction Sequences for Aromatic Ring Functionalization

Multi-step sequences are a cornerstone of synthesizing highly substituted aromatic compounds. These routes rely on a series of well-established reactions to build the desired molecule from a simple precursor. A hypothetical route starting from o-methylphenol could involve:

Nitration: Selective nitration of o-methylphenol could yield 2-methyl-6-nitrophenol, a key intermediate. wipo.int

Hydroxyl Group Modification: The hydroxyl group might be protected or converted to another functional group (e.g., a chloro group) to facilitate subsequent steps. wipo.int

Fluorination: Introduction of the fluorine atom can often be accomplished via a fluorination reaction on a suitable precursor. wipo.int

Oxidation: The methyl group can be oxidized to a carboxylic acid. This transformation is a common method for synthesizing benzoic acids from the corresponding toluenes. wipo.intgoogle.com

Functional Group Interconversion: Finally, the nitro group introduced in the first step would need to be converted to a hydroxyl group, likely through reduction to an amine followed by diazotization and hydrolysis. orgsyn.org

Such multi-step syntheses, while often lengthy, provide a high degree of control over the final structure. The synthesis of related compounds like 2,4-difluoro-3-hydroxybenzoic acid has been shown to involve steps such as methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis, highlighting the complexity that can be involved. google.com

Directed Ortho Metalation (DoM) Strategies in the Synthesis of Fluorinated Benzoic Acids

Directed Ortho Metalation (DoM) is a powerful modern technique for the regioselective functionalization of aromatic rings. organic-chemistry.org It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position, creating a nucleophilic aryl-metal species that can react with various electrophiles.

For fluorinated benzoic acids, several groups can act as DMGs:

Carboxylate Group: The carboxylate group (formed by initial deprotonation of the benzoic acid) is an effective DMG, directing metalation to the C2 position. semanticscholar.orgresearchgate.netrsc.org

Fluorine Atom: Fluorine is also recognized as a moderate directing group in ortho-lithiation. semanticscholar.org

In a molecule with multiple potential directing groups, a hierarchy of directing ability and the choice of reaction conditions determine the outcome. For instance, in the case of 2-methoxybenzoic acid, the site of lithiation can be controlled by the choice of base: s-BuLi/TMEDA directs metalation ortho to the carboxylate, while a superbase like n-BuLi/t-BuOK can shift the deprotonation to the position ortho to the methoxy (B1213986) group. acs.orgorganic-chemistry.org This principle could be applied to a precursor of the target molecule, such as 2-fluoro-5-methylbenzoic acid, to achieve regioselective hydroxylation at the C3 position by trapping the resulting organometallic intermediate with a suitable oxygenating electrophile.

Regioselective Hydroxylation and Methylation Approaches

Achieving the correct placement of the hydroxyl and methyl groups is critical for the synthesis of the target compound.

Regioselective Hydroxylation: Beyond the DoM strategy mentioned above, another common method for introducing a hydroxyl group is the diazotization of a primary aromatic amine, followed by hydrolysis (Sandmeyer reaction). This requires the synthesis of the corresponding amino-substituted precursor. Regioselective oxidative arylation of fluorophenols has also been explored as a method, providing pathways to functionalized quinones which could potentially be reduced to the desired hydroquinone (B1673460) derivatives. nih.govnih.gov

Regioselective Methylation: While classical Friedel-Crafts alkylation is an option for introducing methyl groups, it often suffers from poor regioselectivity and the risk of polyalkylation. A more controlled and modern approach involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Kumada, Stille). This would typically involve preparing a halogenated precursor (e.g., 3-bromo-2-fluoro-5-hydroxybenzoic acid) and coupling it with a methylating agent like methylboronic acid or a methyl Grignard reagent.

Halogen-Dance and Cross-Coupling Methodologies for Benzoic Acid Derivatives

Modern synthetic chemistry offers advanced tools for manipulating aromatic substitution patterns.

Halogen-Dance Reaction: This is an isomerization process where a halogen atom on an aromatic ring migrates to a different position under the influence of a strong base. acs.org While a niche application, it could potentially be used to rearrange a halogenated intermediate to a more synthetically useful isomer.

Cross-Coupling Methodologies: Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis of substituted benzoic acids. thieme-connect.com These reactions allow for the precise formation of carbon-carbon bonds. For instance, a dihalobenzoic acid derivative could be selectively functionalized, taking advantage of the differential reactivity of the halogens or by using the carboxylate group as an internal directing group to influence the site of the coupling. acs.org Suzuki coupling, which pairs an organoboron compound with an organic halide, is a particularly versatile method for this purpose. thieme-connect.com Decarboxylative cross-coupling is another innovative strategy where a carboxylic acid is coupled with an organic halide, releasing CO₂. wikipedia.org

Optimization of Reaction Conditions and Reaction Engineering for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to an industrial, scalable process requires careful optimization of reaction conditions and process engineering. The goal is to maximize yield, purity, and safety while minimizing costs and environmental impact. acs.org

Key parameters for optimization include:

Catalyst and Reagent Loading: Minimizing the amount of expensive catalysts (e.g., palladium) and reagents is crucial for cost-effectiveness.

Solvent Selection: Choosing an appropriate solvent can significantly impact reaction rates, yields, and ease of product isolation. Green chemistry principles encourage the use of safer, more environmentally benign solvents.

Temperature and Pressure: These parameters must be carefully controlled to ensure optimal reaction kinetics and to prevent side reactions or decomposition.

Reaction Time: Minimizing reaction time increases throughput and reduces energy consumption.

The table below illustrates a hypothetical optimization study for a key cross-coupling step in the synthesis, showing how different parameters can affect the reaction outcome.

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10065
2Pd₂(dba)₃PPh₃K₂CO₃Toluene/H₂O10072
3Pd₂(dba)₃SPhosK₂CO₃Toluene/H₂O10088
4Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O10091
5Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10085
6Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O8075

For large-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. Continuous reactors can improve heat transfer, enhance safety by minimizing the volume of hazardous materials at any given time, and lead to more consistent product quality. scispace.com

Solvent Effects and Catalysis in the Preparation of this compound

Solvent Effects:

The choice of solvent is critical in electrophilic aromatic substitution reactions, which are central to the synthesis of this compound. The polarity of the solvent can significantly influence the rate and selectivity of these reactions. For instance, in the hydroxylation of a phenolic compound, a polar solvent can stabilize the charged intermediates, thereby accelerating the reaction. However, the solvent must be inert to the reaction conditions and reagents. In Friedel-Crafts type reactions, often used for acylation or alkylation, solvents like carbon disulfide or nitrobenzene (B124822) are traditionally used. For greener approaches, the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) has been shown to have a beneficial effect on the reactivity and selectivity of C-H activation reactions.

In the context of carboxylation, supercritical carbon dioxide can serve as both a reactant and a solvent, offering a greener alternative to traditional organic solvents. The use of a co-solvent may be necessary to enhance the solubility of the substrate and catalyst.

Catalysis:

Catalysis plays a pivotal role in achieving efficient and selective synthesis. In the hydroxylation of phenols, acid or base catalysis can be employed. For instance, ortho-hydroxylation can be facilitated by the use of catalysts that can direct the incoming electrophile to the desired position.

For the carboxylation step, various catalytic systems can be considered. The Kolbe-Schmitt reaction, a classic method for the carboxylation of phenols, is typically carried out under basic conditions with alkali metal hydroxides or carbonates. More modern approaches may involve transition metal catalysis. For example, palladium(II) complexes have been shown to catalyze the direct carboxylation of aromatic C-H bonds with CO2. Lewis acids such as aluminum chloride (AlCl3) are also known to catalyze the carboxylation of aromatic compounds, although they are often required in stoichiometric amounts. The development of frustrated Lewis pairs (FLPs) offers a catalytic alternative for CO2 activation and subsequent carboxylation.

Visible-light photoredox catalysis has also emerged as a powerful tool for the synthesis of fluorinated aromatic compounds, offering mild reaction conditions and high functional group tolerance.

Temperature, Pressure, and Stoichiometric Control in Key Transformations

Temperature:

Temperature is a crucial parameter that must be carefully controlled in each step of the synthesis. In electrophilic aromatic substitution reactions, temperature can affect the regioselectivity. For instance, in some cases, lower temperatures may favor the formation of one isomer over another. The hydroxylation of phenols is often carried out at moderate temperatures to avoid side reactions and decomposition of the product.

The carboxylation reaction, particularly when using CO2, can be highly dependent on temperature. The Kolbe-Schmitt reaction typically requires elevated temperatures (120-150 °C) to proceed efficiently. In catalytic carboxylations, the optimal temperature will depend on the specific catalyst system being used.

Pressure:

Pressure becomes a significant factor primarily in the carboxylation step when using carbon dioxide as the carboxylating agent. The reaction is typically carried out under elevated CO2 pressure to increase its concentration in the reaction medium and drive the equilibrium towards the product. The optimal pressure can vary depending on the substrate, catalyst, and temperature. For instance, in the direct carboxylation of arenes, CO2 pressures in the range of 10 to 80 bar have been reported.

Stoichiometric Control:

Careful control of the stoichiometry of reactants and reagents is essential to maximize the yield of the desired product and minimize the formation of byproducts. In the hydroxylation step, the molar ratio of the phenol (B47542) to the hydroxylating agent must be optimized. An excess of the hydroxylating agent could lead to multiple hydroxylations or oxidation of the starting material.

In the carboxylation step, the stoichiometry of the base is critical in the Kolbe-Schmitt reaction. Typically, at least one equivalent of base per equivalent of phenol is required. In catalytic systems, the catalyst loading is a key parameter to optimize, balancing reaction efficiency with cost.

Development of Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by incorporating these principles.

Use of Greener Solvents:

Traditional organic solvents often used in organic synthesis, such as chlorinated hydrocarbons and volatile aromatic compounds, are toxic and environmentally harmful. A key green chemistry approach is to replace these with safer alternatives. Water is an ideal green solvent, and to overcome the low solubility of organic compounds, techniques such as the use of phase-transfer catalysts or performing reactions at elevated temperatures can be employed. As mentioned earlier, supercritical carbon dioxide is an excellent green solvent and reactant for carboxylation reactions. Fluorinated alcohols also present a more environmentally friendly option for certain C-H activation reactions.

Catalytic vs. Stoichiometric Reagents:

The use of catalytic reagents is a cornerstone of green chemistry as it reduces waste compared to stoichiometric reactions. The development of efficient catalytic systems for hydroxylation and carboxylation, as discussed previously, would be a significant step towards a greener synthesis of this compound. This includes the use of recyclable catalysts.

Atom Economy:

Processes with high atom economy, where a high proportion of the atoms in the reactants are incorporated into the final product, are preferred. The direct C-H functionalization for hydroxylation and carboxylation represents a highly atom-economical approach as it avoids the use of protecting groups and the generation of stoichiometric byproducts.

Energy Efficiency:

Developing reactions that can be carried out at ambient temperature and pressure reduces energy consumption. Photochemical reactions, which utilize light as an energy source, can often be performed under mild conditions. Microwave-assisted synthesis can also enhance reaction rates and reduce reaction times, leading to energy savings.

Renewable Feedstocks:

While the synthesis outlined here starts from a petrochemical-derived feedstock, future green chemistry approaches could explore the synthesis of the aromatic core from renewable resources. For instance, lignin, a major component of biomass, is a rich source of aromatic compounds that could potentially be converted into valuable chemicals like this compound through biocatalytic or chemocatalytic routes.

Below is a table summarizing the reaction conditions for a hypothetical green synthesis approach:

Reaction StepSolventCatalystTemperaturePressureKey Green Aspect
Hydroxylation Water or Fluorinated AlcoholBiocatalyst or Photoredox CatalystAmbient to moderateAtmosphericUse of green solvent and catalysis
Carboxylation Supercritical CO2Heterogeneous Recyclable CatalystOptimized (e.g., 100-150 °C)Elevated CO2 pressureUse of CO2 as solvent and reactant, recyclable catalyst

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 3 Hydroxy 5 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information regarding the structure of 2-Fluoro-3-hydroxy-5-methylbenzoic acid by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR: Chemical Shift Analysis and Spin-Spin Coupling Interactions

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The aromatic region typically shows two distinct signals for the protons on the benzene (B151609) ring. Due to the substitution pattern, these protons (at C4 and C6) are not equivalent. Their chemical shifts are influenced by the electronic effects of the fluorine, hydroxyl, carboxyl, and methyl groups.

The methyl group protons (-CH₃) characteristically appear as a singlet in the upfield region of the spectrum. The acidic proton of the carboxylic acid group (-COOH) and the proton of the hydroxyl group (-OH) are typically observed as broad singlets at lower field strengths, and their chemical shifts can be highly dependent on the solvent and concentration.

Spin-spin coupling interactions, particularly between the fluorine atom and adjacent protons, provide crucial connectivity data. For instance, the proton at C4 would be expected to show coupling to the fluorine at C2, resulting in a doublet. Similarly, the proton at C6 would exhibit a smaller long-range coupling to the fluorine.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ ~2.3 Singlet (s) N/A
Ar-H (C4-H) ~7.0 - 7.3 Doublet (d) J(H,F) ≈ 8-10
Ar-H (C6-H) ~7.3 - 7.6 Singlet (s) or Doublet (d) J(H,F) ≈ 2-4
-OH Variable (Broad s) Broad Singlet (br s) N/A

Carbon-13 (¹³C) NMR: Quaternary Carbon Analysis and Fluorine Coupling Phenomena

The ¹³C NMR spectrum reveals eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon of the carboxylic acid group (-COOH) is typically found in the most downfield region (~165-175 ppm). The aromatic carbons resonate in the range of approximately 110-160 ppm.

A key feature of the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling. The carbon directly bonded to the fluorine atom (C2) will appear as a doublet with a large one-bond coupling constant (¹JCF). Other carbons in proximity to the fluorine will also exhibit smaller couplings (²JCF, ³JCF, etc.), which are invaluable for definitive signal assignment. The four quaternary carbons (C1, C2, C3, C5) can be identified by their lack of signal in a DEPT-135 experiment and are crucial for confirming the substitution pattern.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
-CH₃ ~20 Quartet (q) N/A
C1 ~125-130 Doublet (d) ³J(C,F)
C2 ~150-155 Doublet (d) ¹J(C,F) ≈ 240-250
C3 ~140-145 Doublet (d) ²J(C,F)
C4 ~115-120 Doublet (d) ³J(C,F)
C5 ~130-135 Singlet (s) or Doublet (d) ⁴J(C,F)
C6 ~120-125 Doublet (d) ²J(C,F)

Fluorine-19 (¹⁹F) NMR: Local Environment and Through-Space Interactions

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of the fluorine atom. For this compound, the spectrum would show a single resonance. The chemical shift of this signal is indicative of the electronic nature of the aromatic ring and its substituents. biophysics.org The signal may appear as a multiplet due to coupling with nearby protons, primarily the proton at C6 and to a lesser extent the proton at C4. The magnitude of these coupling constants helps to confirm the spatial relationship between the fluorine and hydrogen atoms. biophysics.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between spin-coupled protons. While limited in this molecule due to the isolated aromatic protons, it could confirm any long-range H-H couplings if present.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds). It would show correlations between protons and carbons that are not directly bonded. For example, the methyl protons would show a correlation to C5 and C6, and the aromatic protons would show correlations to neighboring quaternary carbons, allowing for their complete and unambiguous assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. This can be used to confirm the substitution pattern by observing through-space interactions, for example, between the methyl protons and the aromatic proton at C6.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of this compound is C₈H₇FO₃. HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), allowing for the unambiguous confirmation of this elemental composition. This technique distinguishes the target compound from other isomers or compounds with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data

Molecular Formula Ion Type Calculated Exact Mass (m/z)
C₈H₇FO₃ [M+H]⁺ 171.0457

Fragmentation Pattern Analysis and Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for structural elucidation, providing a molecular formula and a distinct fragmentation fingerprint. The mass spectrum of this compound (molar mass: 170.14 g/mol ) is predicted to show a discernible molecular ion peak (M⁺˙) at m/z 170.

The fragmentation pathways are expected to be governed by the functional groups present on the aromatic ring. Key fragmentation steps would likely include:

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion [M - 17]⁺ at m/z 153.

Loss of a carboxyl group (•COOH): Decarboxylation is another characteristic fragmentation, resulting in the loss of 45 Da to produce a fluorohydroxytoluene radical cation [M - 45]⁺ at m/z 125.

Loss of water (H₂O): An "ortho effect" involving the adjacent fluoro and hydroxyl groups, or the hydroxyl and carboxyl groups, could facilitate the elimination of a neutral water molecule, giving rise to an ion [M - 18]⁺ at m/z 152.

Loss of carbon monoxide (CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion (m/z 153) can further fragment by losing CO (28 Da) to yield a fragment at m/z 125.

These predicted fragmentation patterns provide a basis for the structural confirmation of the molecule in an experimental setting.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IdentityAssociated Loss
170[M]⁺˙ (Molecular Ion)-
153[M - OH]⁺•OH (17 Da)
152[M - H₂O]⁺˙H₂O (18 Da)
125[M - COOH]⁺ or [M - OH - CO]⁺•COOH (45 Da) or •OH + CO (45 Da)

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups within a molecule. For this compound, the IR and Raman spectra would be dominated by vibrations of the carboxyl, hydroxyl, and carbon-fluorine bonds.

Carboxyl Group (–COOH): The most prominent feature is the C=O stretching vibration (νC=O), expected in the range of 1680–1710 cm⁻¹ for a solid-state sample, indicating the presence of hydrogen-bonded dimers. The O–H stretching vibration (νO-H) of the carboxyl group would appear as a very broad band, typically centered between 2500 and 3300 cm⁻¹, which is characteristic of the strong hydrogen bonding in carboxylic acid dimers. The C–O stretching vibration (νC-O) is expected around 1210–1320 cm⁻¹.

Hydroxyl Group (–OH): The phenolic O–H stretch (νO-H) would manifest as a sharper, distinct band compared to the carboxylic acid O-H. Its exact position depends on hydrogen bonding; a free hydroxyl would be near 3600 cm⁻¹, but involvement in intramolecular or intermolecular hydrogen bonding would shift this peak to a lower frequency, likely in the 3200–3500 cm⁻¹ range.

Aromatic C–F Bond: The C–F stretching vibration (νC-F) is typically strong in the IR spectrum and is expected to appear in the 1200–1270 cm⁻¹ region. Its precise location can be influenced by the electronic environment of the aromatic ring.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Carboxyl O–HStretching2500–3300Broad, Strong
Phenolic O–HStretching3200–3500Medium-Strong
Carboxyl C=OStretching1680–1710Very Strong
Aromatic C–FStretching1200–1270Strong
Carboxyl C–OStretching1210–1320Medium-Strong

The relative positions of the substituents allow for complex hydrogen bonding and conformational possibilities. Computational studies on analogous molecules, such as 2-fluorobenzoic acid and 2-fluoro-4-hydroxy benzoic acid, provide insight into these interactions. mdpi.commdpi.com

Conformational Isomerism: The carboxyl group can exist in different orientations relative to the aromatic ring. For ortho-substituted benzoic acids, two primary planar conformers, often labeled cis and trans, are considered. mdpi.com The cis conformer, where the carboxylic proton is oriented away from the ortho-substituent, is often more stable. In this specific molecule, the presence of both fluoro and hydroxyl groups at positions 2 and 3 complicates this, but similar principles apply.

Intramolecular Hydrogen Bonding: While the 3-hydroxyl group is generally too far from the carboxyl group to form a stable intramolecular hydrogen bond, quora.com an interaction between the 2-fluoro and 3-hydroxyl groups is possible, though it would be weak. More significant is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the adjacent hydroxyl group's oxygen, which could stabilize certain conformations. Studies on 2-hydroxybenzoic acid have shown the strength of such interactions. nih.gov

Intermolecular Hydrogen Bonding: In the solid state, benzoic acids almost universally form centrosymmetric dimers through strong O–H···O=C hydrogen bonds between their carboxyl groups. This robust supramolecular synthon is the dominant intermolecular interaction and is responsible for the characteristic broad O-H stretching band and the lower-than-expected C=O stretching frequency in the IR spectrum.

X-ray Crystallography

Although a crystal structure for this compound has not been reported, its solid-state geometry can be predicted from related structures. The molecule is expected to be largely planar, with the carboxyl group possibly showing a slight twist out of the aromatic ring plane due to steric hindrance from the ortho-substituents. mdpi.com Key geometric parameters, such as bond lengths and angles, would be consistent with those of other substituted benzoic acids.

Table 3: Predicted Molecular Geometry Parameters

ParameterExpected Value
C=O Bond Length~1.25 Å
C–O Bond Length (Carboxyl)~1.30 Å
C–F Bond Length~1.35 Å
C–C–O Angle (Carboxyl)~118°
O=C–O Angle (Carboxyl)~123°

The crystal packing would be dictated by a hierarchy of intermolecular forces.

Hydrogen Bonding Networks: The primary and most influential interaction would be the formation of the classic R²₂(8) carboxylic acid dimer synthon. mdpi.com This motif would link molecules into pairs. These dimers would then be further organized by other hydrogen bonds, primarily involving the phenolic hydroxyl group acting as both a donor and an acceptor, creating chains or sheets within the crystal lattice.

Table 4: Potential Supramolecular Interactions in the Crystal Structure

Interaction TypeDonorAcceptorExpected Role
Strong Hydrogen BondCarboxyl O–HCarboxyl C=OForms primary dimer structure
Hydrogen BondPhenolic O–HPhenolic O or Carboxyl OLinks dimers into chains/sheets
Weak Hydrogen BondAromatic C–HO, FStabilizes 3D packing
Weak Hydrogen BondMethyl C–HO, FStabilizes 3D packing

Absence of Publicly Available Crystallographic Data Precludes Hirshfeld Surface Analysis for this compound

A comprehensive search of scientific databases and literature has revealed no publicly available crystallographic data or dedicated studies on the Hirshfeld surface analysis for the chemical compound this compound. As a result, a detailed quantification of its intermolecular contacts through this method cannot be provided at this time.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is fundamentally dependent on the availability of a high-quality, experimentally determined crystal structure, typically obtained through single-crystal X-ray diffraction. The output of such an experiment is a Crystallographic Information File (CIF), which contains the precise three-dimensional coordinates of all atoms in the unit cell.

Despite extensive searches for the crystal structure of this compound, no corresponding CIF file or related publication could be located. This suggests that the compound has either not been successfully crystallized and analyzed, or the results of such work have not been deposited in public repositories like the Cambridge Structural Database (CSD) or published in the peer-reviewed scientific literature.

Without the foundational crystallographic data, it is not possible to generate the key components of a Hirshfeld surface analysis, which include:

d_norm surfaces: These maps highlight regions of close intermolecular contact, with red areas indicating contacts shorter than the van der Waals radii, white areas representing contacts around the van der Waals separation, and blue areas showing longer contacts.

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, decomposing them into contributions from specific atom pairs (e.g., H···H, O···H, C···H, etc.).

Furthermore, no theoretical or computational studies that specifically model the crystal packing and intermolecular interactions of this compound were found. Such studies could have offered predictive insights into its solid-state behavior, even in the absence of experimental data.

Chemical Reactivity and Derivatization of 2 Fluoro 3 Hydroxy 5 Methylbenzoic Acid

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Reaction Pathways

The aromatic ring of 2-Fluoro-3-hydroxy-5-methylbenzoic acid is substituted with both activating and deactivating groups, which direct the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing. The fluorine (-F) atom is deactivating but ortho-, para-directing, while the carboxylic acid (-COOH) group is deactivating and meta-directing.

For instance, in a nitration reaction, the nitro group (-NO₂) would be expected to add at the C4 or C6 position. A plausible reaction pathway would involve the generation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid, followed by its attack on the electron-rich aromatic ring at the positions activated by the hydroxyl and methyl groups.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄2-Fluoro-3-hydroxy-5-methyl-4-nitrobenzoic acid and/or 2-Fluoro-3-hydroxy-5-methyl-6-nitrobenzoic acid
HalogenationBr₂, FeBr₃4-Bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid and/or 6-Bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Acetyl-2-fluoro-3-hydroxy-5-methylbenzoic acid and/or 6-Acetyl-2-fluoro-3-hydroxy-5-methylbenzoic acid

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic Ring

The presence of a fluorine atom on the aromatic ring, activated by the electron-withdrawing carboxylic acid group, makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by strong nucleophiles.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The rate of this reaction is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. In this molecule, the carboxylic acid group is ortho to the fluorine atom, which should facilitate nucleophilic attack. For example, reaction with an alkoxide, such as sodium methoxide, would be expected to replace the fluorine atom with a methoxy (B1213986) group. Intramolecular SNAr reactions are also possible, for instance, if a suitable nucleophile is introduced via derivatization of the carboxylic acid or hydroxyl group.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

The carboxylic acid can be readily converted to esters and amides, which are important derivatives in medicinal chemistry and materials science.

Esterification can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, reaction with a haloalkane under basic conditions can also yield the corresponding ester.

Amidation typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine. Direct amidation can also be accomplished using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). For structurally related 2-Fluoro-5-methylbenzoic acid, facile amidation has been reported using hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) as a coupling agent. ossila.com

DerivativeReagentsProduct
Methyl EsterCH₃OH, H₂SO₄ (catalyst)Methyl 2-fluoro-3-hydroxy-5-methylbenzoate
Ethylamide1. SOCl₂ 2. CH₃CH₂NH₂N-Ethyl-2-fluoro-3-hydroxy-5-methylbenzamide
Benzyl EsterBenzyl bromide, K₂CO₃Benzyl 2-fluoro-3-hydroxy-5-methylbenzoate

The carboxylic acid group can be reduced to a primary alcohol or an aldehyde.

Reduction to an alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup. Borane (BH₃) in tetrahydrofuran (B95107) (THF) is also an effective reagent for this transformation and offers selectivity for the carboxylic acid in the presence of other reducible functional groups.

Reduction to an aldehyde is more challenging as it requires stopping the reduction at the intermediate stage. This can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide, and then using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminium hydride (DIBAL-H).

Transformations of the Hydroxyl Group

The phenolic hydroxyl group is another key site for the derivatization of this compound.

Etherification of the phenolic hydroxyl group can be carried out via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base, such as sodium hydride (NaH) or a carbonate base, to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, the synthesis of 2-propoxy-5-methylbenzoic acid has been successfully achieved from 2-hydroxy-5-methylbenzoic acid by reaction with propyl iodide.

Esterification of the phenolic hydroxyl group can be achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction forms a phenyl ester. It is important to note that if the carboxylic acid group is not protected, it may also react under these conditions.

TransformationReagentsProduct
O-MethylationCH₃I, K₂CO₃2-Fluoro-3-methoxy-5-methylbenzoic acid
O-AcetylationAcetic anhydride, Pyridine3-Acetoxy-2-fluoro-5-methylbenzoic acid
O-BenzylationBenzyl bromide, NaH3-(Benzyloxy)-2-fluoro-5-methylbenzoic acid

Oxidation Reactions and Quinone Formation

The phenolic hydroxyl group in this compound makes the aromatic ring susceptible to oxidation. While specific studies on the oxidation of this particular compound are not extensively documented, the reactivity of analogous hydroxybenzoic acids suggests that it can undergo oxidation to form quinone-like structures. The presence of the electron-donating hydroxyl and methyl groups activates the ring towards electrophilic attack and oxidation.

In similar systems, such as salicylic (B10762653) acid (2-hydroxybenzoic acid), oxidation has been shown to yield dihydroxybenzoic acid derivatives. It is plausible that under controlled oxidation conditions, this compound could be hydroxylated at the positions ortho or para to the existing hydroxyl group. However, stronger oxidizing agents are likely to promote the formation of a quinone. The formation of quinones from hydroxylated aromatic compounds is a well-established transformation in organic chemistry.

The reaction would likely proceed through the initial formation of a phenoxy radical, which can then undergo further oxidation. The fluorine atom, being highly electronegative, might influence the electron density of the ring and, consequently, the regioselectivity and rate of the oxidation reaction. The precise structure of the resulting quinone would depend on the reaction conditions and the specific oxidizing agent employed.

Functionalization of the Methyl Group: Benzylic Halogenation and Subsequent Reactions

The methyl group attached to the aromatic ring of this compound is a site for benzylic functionalization. The C-H bonds of the methyl group are benzylic and are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. This makes the methyl group susceptible to free-radical halogenation.

A common and selective method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, and light or heat. This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in situ from NBS) to form the benzylic bromide. For instance, the benzylic bromination of 4-methylbenzoic acid using NBS is a known transformation.

The resulting 2-Fluoro-3-hydroxy-5-(bromomethyl)benzoic acid is a versatile intermediate for further synthetic modifications. The benzylic bromide is highly reactive towards nucleophilic substitution reactions, proceeding readily through either an SN1 or SN2 pathway, depending on the reaction conditions and the nucleophile. This allows for the introduction of a variety of functional groups at the benzylic position.

For example, hydrolysis of the benzylic bromide, often carried out with aqueous base, would yield the corresponding hydroxymethyl derivative, 2-Fluoro-3-hydroxy-5-(hydroxymethyl)benzoic acid. Reaction with ammonia (B1221849) or primary amines would lead to the formation of the corresponding aminomethyl or N-substituted aminomethyl derivatives. These subsequent reactions significantly expand the synthetic utility of the parent molecule, providing access to a range of functionalized benzoic acid derivatives.

Ligand Formation and Complexation with Metal Centers

The presence of both a carboxylic acid and a hydroxyl group makes this compound a potential chelating ligand for various metal ions. The carboxylate group is a common coordinating moiety, and the ortho-hydroxyl group can also participate in coordination, forming a stable five-membered chelate ring with a metal center. This bidentate coordination mode is frequently observed in the coordination chemistry of salicylic acid and its derivatives.

The coordination can occur through the deprotonated carboxylate and hydroxyl groups. The fluorine atom, while not typically a strong coordinating atom in this context, can influence the electronic properties of the ligand and, consequently, the stability and structure of the resulting metal complexes. The electron-withdrawing nature of fluorine can affect the acidity of the carboxylic acid and hydroxyl groups, which in turn influences the pH range at which complexation occurs.

While specific metal complexes of this compound are not widely reported, the known coordination chemistry of similar substituted hydroxybenzoic acids suggests its potential to form a variety of coordination compounds with diverse structures and properties. The interplay between the coordinating groups and the electronic influence of the fluorine substituent makes it an interesting candidate for the design of new functional materials.

Computational and Theoretical Investigations of 2 Fluoro 3 Hydroxy 5 Methylbenzoic Acid

Quantum Chemical Calculations

Vibrational Frequency Calculations and Spectroscopic Prediction (IR, Raman, NMR)

There are no available computational studies that predict the vibrational frequencies (Infrared and Raman spectra) or the Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Fluoro-3-hydroxy-5-methylbenzoic acid. These calculations are crucial for interpreting experimental spectroscopic data and confirming the molecular structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

A Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound has not been reported in the literature. This type of analysis is fundamental for predicting the chemical reactivity of a molecule, including its potential as an electron donor or acceptor, and for estimating its kinetic stability. The HOMO-LUMO energy gap is a key parameter derived from such studies.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

No Molecular Electrostatic Potential (MEP) maps for this compound have been published. An MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface, thereby identifying regions that are prone to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis has not been performed for this compound in any available study. NBO analysis provides a detailed picture of intramolecular bonding and interactions, including hyperconjugative effects and charge transfer between different parts of the molecule.

Non-Linear Optical (NLO) Properties Prediction

There is no research available that computationally predicts the Non-Linear Optical (NLO) properties of this compound. Such predictions would involve calculating properties like polarizability and hyperpolarizability to assess the material's potential for applications in optical technologies.

Conformational Analysis and Tautomerism Studies

The conformational landscape of this compound is primarily determined by the orientation of its three functional groups: the carboxylic acid (-COOH), the hydroxyl (-OH), and the fluorine (-F) atom attached to the benzene (B151609) ring. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are the standard approach for investigating the geometries and relative stabilities of different conformers.

The main degrees of conformational freedom are the rotation around the C-C bond connecting the carboxylic group to the ring and the C-O bond of the hydroxyl group. The orientation of the carboxylic group can be described by the O=C-O-H dihedral angle, leading to cis (~0°) and trans (~180°) forms. For most benzoic acids, the cis conformer, which allows for an intramolecular hydrogen bond between the carboxylic proton and the carbonyl oxygen, is significantly lower in energy. mdpi.com However, interactions with adjacent substituents can alter this preference.

In the case of this compound, several key conformers would be expected, arising from the different orientations of the -COOH and -OH groups. The relative energies of these conformers are dictated by a balance of intramolecular hydrogen bonding, steric hindrance, and electrostatic interactions between the fluorine, hydroxyl, and carboxyl groups. For instance, a strong intramolecular hydrogen bond could form between the carboxylic acid proton and the adjacent fluorine atom in a cis-like arrangement, a feature observed in other ortho-fluorobenzoic acids. mdpi.comnih.gov Similarly, the hydroxyl proton can orient itself either towards or away from the neighboring carboxylic group.

The relative stability of these conformers can be calculated, providing insights into the most likely structures at equilibrium. A hypothetical relative energy landscape, based on studies of similar molecules like 2-fluoro-4-hydroxybenzoic acid, is presented below. mdpi.com

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDescription of Key OrientationsPotential Intramolecular Hydrogen BondsHypothetical Relative Energy (kJ/mol)
I (cis-COOH, syn-OH)Carboxylic H points toward carbonyl O; Hydroxyl H points toward carboxylic groupO-H···O=C (weak), O-H···O (hydroxyl-carboxyl)0.0 (Reference)
II (cis-COOH, anti-OH)Carboxylic H points toward carbonyl O; Hydroxyl H points away from carboxylic groupO-H···O=C (weak)~2-5
III (trans-COOH, syn-OH)Carboxylic H points toward F atom; Hydroxyl H points toward carboxylic groupO-H···F (strong), O-H···O (hydroxyl-carboxyl)~8-12
IV (trans-COOH, anti-OH)Carboxylic H points toward F atom; Hydroxyl H points away from carboxylic groupO-H···F (strong)~10-15

Regarding tautomerism, hydroxy-substituted aromatic rings can theoretically exhibit keto-enol tautomerism. For this compound, this would involve the migration of the hydroxyl proton to a ring carbon, forming a non-aromatic keto tautomer. However, computational studies on similar phenolic compounds consistently show that the enol (aromatic) form is overwhelmingly more stable due to the large energetic penalty associated with breaking the aromaticity of the benzene ring. rsc.org Therefore, keto tautomers of this compound are expected to be energetically insignificant under normal conditions.

Molecular Dynamics Simulations: Solvent Effects and Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in a condensed phase, such as in a solvent. unimi.it By simulating the movement of every atom in the system over time, MD can reveal how solvent molecules interact with the solute and influence its conformational preferences. tandfonline.comnih.gov

For this compound, MD simulations would provide a detailed picture of the solvation shell. In polar protic solvents like water or methanol, the solvent molecules would form strong hydrogen bonds with the carboxylic acid and hydroxyl groups. ucl.ac.uk In polar aprotic solvents like DMSO or acetonitrile (B52724), the solvent would primarily act as a hydrogen bond acceptor. acs.org These specific solute-solvent interactions can stabilize or destabilize certain conformers relative to their gas-phase energies. For example, a solvent that can effectively solvate the carboxylic acid group might disrupt the formation of intramolecular hydrogen bonds, thereby altering the conformational equilibrium. researchgate.net

MD simulations are also used to explore the conformational landscape by mapping the free energy as a function of key dihedral angles. This would reveal the most stable conformations in solution, the energy barriers between them, and the pathways for conformational change. A significant focus of such studies on benzoic acids is the formation of hydrogen-bonded dimers. ucl.ac.ukacs.org In nonpolar solvents, carboxylic acids typically form stable cyclic dimers. MD simulations can quantify the stability and lifetime of these dimers for this compound and investigate how the fluoro and hydroxyl substituents influence this association process.

Reaction Mechanism Studies: Transition State Analysis and Reaction Energetics

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating reaction energy profiles. For this compound, several reactions could be investigated, with decarboxylation being a prominent example for benzoic acids. nih.gov

Density Functional Theory (DFT) calculations can be used to model the reaction pathway. researchgate.net For a reaction like acid-catalyzed decarboxylation, the calculations would involve locating the geometry of the transition state—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

Computational studies on the decarboxylation of salicylic (B10762653) (2-hydroxybenzoic) acid and its derivatives have shown that the presence of an ortho-hydroxyl group can facilitate the reaction. researchgate.netnih.gov A similar effect might be anticipated for this compound. The fluorine atom, being electron-withdrawing, would also influence the electronic structure of the ring and the stability of reaction intermediates.

Other reactions, such as esterification or electrophilic aromatic substitution, could also be modeled. For esterification, calculations would detail the protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water. For electrophilic substitution, the calculations would predict the most likely position of attack (ortho, meta, or para to the existing substituents) by analyzing the stability of the intermediate carbocation (the Wheland intermediate). The directing effects of the -F, -OH, and -COOH groups would be quantitatively assessed.

Table 2: Exemplary Calculated Energetics for a Hypothetical Reaction (e.g., Decarboxylation)

Reaction SpeciesDescriptionHypothetical Relative Free Energy (kcal/mol)
ReactantThis compound + H⁺0.0
Transition StateHighest energy structure along the C-C bond breaking pathway~20-30
Products2-Fluoro-4-methylphenol + CO₂ + H⁺Varies (could be endergonic or exergonic)

Note: The values presented are illustrative and based on DFT calculations for similar reactions of substituted salicylic acids. researchgate.netnih.gov

Advanced Analytical Methodologies for 2 Fluoro 3 Hydroxy 5 Methylbenzoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography remains the cornerstone for the analysis of complex mixtures, offering high-resolution separation of analytes. For 2-Fluoro-3-hydroxy-5-methylbenzoic acid, various chromatographic methods can be employed, each with specific advantages.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV-Vis, PDA, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. Reversed-phase HPLC is particularly suitable, utilizing a nonpolar stationary phase and a polar mobile phase.

The separation mechanism relies on the partitioning of the analyte between the stationary phase (commonly C18-silica) and the mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. sielc.comzodiaclifesciences.com

Detection Modes:

UV-Vis and Photodiode Array (PDA) Detection: The aromatic ring in this compound contains a chromophore that absorbs ultraviolet (UV) light. A UV-Vis detector measures absorbance at a single wavelength, while a PDA detector acquires a full UV spectrum, enhancing specificity and aiding in peak purity assessment. The detection wavelength is typically set near the absorbance maximum of the compound, often around 205-280 nm for benzoic acid derivatives. ekb.eg

Fluorescence Detection: While the native fluorescence of this compound may be limited, derivatization with a fluorescent tag can be employed to significantly enhance sensitivity for trace-level analysis.

Table 1: Representative HPLC Parameters for Analysis of Substituted Benzoic Acids

ParameterTypical ConditionPurpose
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Reversed-phase separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidGradient elution for optimal separation. Acid suppresses ionization.
Flow Rate 1.0 mL/minStandard flow for analytical scale columns.
Detector PDA or UV-VisMonitors absorbance, typically around 254 nm.
Injection Volume 10-20 µLStandard volume for introducing the sample.
Column Temp. 25-40 °CControls retention time and peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid and hydroxyl functional groups, is non-volatile and prone to thermal degradation. Therefore, a chemical derivatization step is essential prior to GC-MS analysis. nih.govgcms.cz

Derivatization converts the polar -COOH and -OH groups into less polar, more volatile, and more thermally stable functional groups. gcms.cz This process not only facilitates GC analysis but can also improve chromatographic peak shape and mass spectrometric fragmentation patterns.

Common Derivatization Strategies:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic protons of the carboxyl and hydroxyl groups to form trimethylsilyl (B98337) (TMS) esters and ethers, which are significantly more volatile. core.ac.uk

Acylation: Perfluoroacid anhydrides can be used to create stable, volatile derivatives that are also highly responsive to electron capture detection (ECD) for enhanced sensitivity. gcms.cz

Alkylation: Esterification of the carboxylic acid group (e.g., forming a methyl ester) is another common approach to increase volatility. nist.gov

Following separation on a GC column, the eluting derivatives are ionized (typically by electron ionization) and fragmented in a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the original analyte. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids and Phenols

Reagent ClassExample ReagentTarget Functional GroupsResulting Derivative
Silylating Agents BSTFA, TMCSCarboxylic Acids, HydroxylsTrimethylsilyl (TMS) ester/ether
Acylating Agents Trifluoroacetic anhydride (B1165640) (TFAA)Carboxylic Acids, HydroxylsTrifluoroacetyl ester
Alkylating Agents Methanolic HClCarboxylic AcidsMethyl ester

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC), a form of high-performance liquid chromatography, utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures. This technology offers significant advantages over traditional HPLC for the analysis of this compound. spkx.net.cn

The primary benefits include:

Enhanced Resolution: The smaller particle size leads to higher separation efficiency, allowing for better resolution of the target compound from closely related impurities or isomers.

Increased Speed: The higher optimal linear velocity of smaller particles allows for faster flow rates without sacrificing resolution, significantly reducing analysis times. sielc.com

Improved Sensitivity: UPLC peaks are typically narrower and taller, leading to a better signal-to-noise ratio and lower detection limits. ekb.eg

UPLC methods for compounds like this compound would use similar column chemistries (e.g., C18) and mobile phases as HPLC but with significantly shorter run times, often under 5 minutes. spkx.net.cn

Ion Chromatography for Fluoride (B91410) Ion Detection from Degradation

While not a direct method for analyzing the parent compound, ion chromatography (IC) is a critical tool for assessing the degradation of this compound. Organofluorine compounds can, under certain conditions (e.g., environmental degradation, combustion), release fluoride ions. nih.govchromatographyonline.com

Combustion Ion Chromatography (CIC) is a particularly relevant technique. acs.orgbattelle.org In this approach, the sample containing the organofluorine compound is combusted at high temperatures, which breaks the strong carbon-fluorine bond to form hydrogen fluoride (HF). acs.org The resulting gases are then passed through an aqueous solution, where the HF dissolves to form fluoride ions (F⁻). This solution is subsequently injected into an ion chromatograph for the separation and quantification of the fluoride ion. nih.gov This allows for the determination of the total organofluorine content in a sample. battelle.org

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species such as organic acids. chromatographyonline.com In its most common form, Capillary Zone Electrophoresis (CZE), analytes are separated in a narrow-bore fused-silica capillary based on their charge-to-size ratio when an electric field is applied. libretexts.org

For this compound, which is anionic at neutral or basic pH, separation is achieved in a background electrolyte buffer. The technique offers several advantages:

High Efficiency: CE can generate a very large number of theoretical plates, leading to extremely high-resolution separations.

Minimal Sample Consumption: Only nanoliter volumes of sample are required for injection.

Rapid Analysis Times: Separations are often completed within minutes. chromatographyonline.com

The mobility of the analyte can be manipulated by adjusting the pH of the background electrolyte, which alters the degree of ionization of the carboxylic acid group. nih.gov Detection is typically performed using indirect UV detection, where a chromophore in the buffer provides a stable background signal against which the non-absorbing analyte can be detected as a negative peak. chromatographyonline.com

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a highly selective detector like a mass spectrometer, provide the highest level of confidence in both identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is arguably the most powerful technique for the analysis of this compound in complex matrices. After separation via HPLC or UPLC, the analyte enters the mass spectrometer source. Electrospray ionization (ESI) in negative ion mode is typically used, where the molecule is deprotonated to form the [M-H]⁻ ion.

In a tandem mass spectrometer (e.g., a triple quadrupole), this precursor ion is selected and then fragmented. For hydroxybenzoic acids, a characteristic fragmentation is the loss of carbon dioxide (CO₂) from the carboxyl group. researchgate.netvu.edu.au For this compound (MW 170.13), the expected transition would be the precursor ion at m/z 169 fragmenting to a product ion at m/z 125. This specific transition can be monitored using Multiple Reaction Monitoring (MRM), a highly selective and sensitive mode of operation that filters out background noise and interferences. vu.edu.au

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Similar to LC-MS/MS, this technique offers enhanced selectivity over single-quadrupole GC-MS. After derivatization and separation by GC, the precursor ion of the derivatized analyte is selected and fragmented to produce specific product ions. This method provides extremely low detection limits and high confidence in analyte identification, effectively eliminating matrix interferences. nih.gov

Table 3: Proposed LC-MS/MS Parameters for this compound

ParameterSettingRationale
Ionization Mode Negative Electrospray (ESI-)Promotes deprotonation of the acidic carboxylic group.
Precursor Ion [M-H]⁻ m/z 169Corresponds to the molecular weight of the analyte minus one proton.
Product Ion m/z 125Corresponds to the characteristic loss of CO₂ (44 Da) from the precursor.
Monitored Transition 169 → 125Highly specific MRM transition for quantification and confirmation.

Chiral Separation of this compound Not Applicable Due to Molecular Structure

The analysis of enantiomeric purity for the chemical compound this compound is not a relevant analytical consideration, as the molecule is achiral.

The structure of this compound lacks a chiral center, a fundamental requirement for a molecule to exist as enantiomers. A chiral center, typically a carbon atom, must be bonded to four different substituent groups. In the case of this substituted benzoic acid, the aromatic ring is planar, and no carbon atom within its structure meets this requirement. Consequently, the molecule is superimposable on its mirror image and does not exhibit stereoisomerism in the form of enantiomers.

Given the achiral nature of this compound, the development of chiral separation methods for its enantiomeric purity assessment is not applicable. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or Capillary Electrophoresis (CE) are employed to separate and quantify enantiomers from a racemic mixture. nih.gov These methods rely on the differential interaction of enantiomers with a chiral stationary phase or a chiral selector in the mobile phase. chiraltech.com Since this compound does not have enantiomers, there is no scientific basis for applying such analytical methodologies.

Therefore, any discussion of developing or applying chiral separation techniques for this specific compound would be scientifically unfounded. The analytical characterization of this compound would instead focus on other methodologies to determine its identity, purity, and quantify it in various matrices, such as standard reversed-phase HPLC, gas chromatography, or spectroscopic methods. merckmillipore.commerckmillipore.com

Applications in Chemical Research and Materials Science

2-Fluoro-3-hydroxy-5-methylbenzoic acid as a Building Block in Organic Synthesis

The reactivity of the carboxylic acid and hydroxyl groups, influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, could allow for a range of chemical transformations.

While no specific heterocyclic compounds derived from this compound have been documented in the literature, its structure lends itself to the synthesis of various heterocyclic systems. For instance, the presence of the phenolic hydroxyl group and the carboxylic acid could facilitate intramolecular cyclization reactions to form oxygen-containing heterocycles like chromones or coumarins, depending on the reaction partners and conditions.

The benzene (B151609) ring of this compound can serve as a foundational scaffold for the elaboration of more complex polycyclic architectures. However, there is no available research detailing its use in the construction of such molecules.

The development of specialty chemicals and agrochemicals often relies on functionalized aromatic building blocks. The specific substitution pattern of this compound could, in principle, be leveraged to synthesize compounds with tailored properties for these industries. However, no concrete examples of its use as an intermediate in these sectors have been reported.

Integration into Polymer Architectures and Macromolecular Design

The carboxylic acid and hydroxyl functionalities of this compound make it a candidate for incorporation into polyesters or other polymers through condensation polymerization. The fluorine atom could impart specific properties such as thermal stability or altered solubility to the resulting polymer. At present, there is no published research on the integration of this specific monomer into polymer chains.

Use in Supramolecular Chemistry: Design of Self-Assembled Systems

The hydrogen-bonding capabilities of the carboxylic acid and hydroxyl groups suggest that this compound could participate in the formation of self-assembled supramolecular structures. However, studies on the supramolecular chemistry of this particular compound are absent from the scientific literature.

Development of Chemical Probes for Receptor Binding Studies (Non-Clinical)

Fluorinated benzoic acids are sometimes utilized in the design of chemical probes for studying receptor-ligand interactions, where the fluorine atom can serve as a useful NMR probe or modulate binding affinity. While this is a potential application, no research has been found that employs this compound for this purpose.

Biomolecular Interactions and Mechanistic Studies in Vitro

Enzyme Binding and Inhibition Studies

Mechanistic Investigations of Enzyme-Substrate Interactions

No published research was found that investigates the mechanistic interactions between 2-Fluoro-3-hydroxy-5-methylbenzoic acid and any specific enzymes.

Fluorine Effects on Enzyme Catalysis and Specificity

There is no available data describing the specific effects of the fluorine atom in this compound on enzyme catalysis or substrate specificity.

Protein-Ligand Interaction Studies

Binding Affinity Determination

No studies reporting the determination of binding affinity for this compound with any protein targets, for example through methods like isothermal titration calorimetry, were found in the public domain.

Structural Basis of Interactions

There are no published co-crystallization studies or other structural biology data that would elucidate the structural basis of interaction between this compound and target proteins.

Studies on Molecular Targets and Pathways

No cell-free or non-human cell line studies have been identified that explore the molecular targets or pathways affected by this compound.

Based on a comprehensive search of available scientific literature, there is no information regarding the use of This compound as a biochemical probe for metabolic pathway elucidation in non-human model organisms. Research detailing its specific biomolecular interactions or mechanistic studies in an in vitro context for this purpose could not be found.

Therefore, it is not possible to provide the requested content for the specified article section.

Environmental Transformation and Fate of 2 Fluoro 3 Hydroxy 5 Methylbenzoic Acid

Biodegradation Studies in Environmental Matrices (Soil, Water, Sediments)

Biodegradation is a key process that determines the persistence of organic compounds in the environment. It involves the breakdown of substances by microorganisms.

No specific studies on the aerobic or anaerobic degradation of 2-Fluoro-3-hydroxy-5-methylbenzoic acid have been documented. However, research on other fluorobenzoic acids provides insights into potential degradation pathways.

Aerobic Degradation: Under aerobic conditions, the biodegradation of fluorinated aromatic compounds is often initiated by dioxygenase enzymes. For a compound like this compound, it is plausible that a dioxygenase could attack the aromatic ring, leading to the formation of a dihydroxy-cyclohexadiene derivative. Subsequent enzymatic reactions could lead to the opening of the aromatic ring. The fluorine substituent can be removed at different stages of the degradation process. In some cases, the initial dioxygenation can lead to the elimination of the fluoride (B91410) ion. nih.gov The presence of hydroxyl and methyl groups on the ring will influence the position of enzymatic attack and the subsequent metabolic pathway.

Anaerobic Degradation: The anaerobic degradation of fluorobenzoic acids has been observed, particularly under denitrifying conditions. sigmaaldrich.com The process often begins with the activation of the benzoic acid to its coenzyme A (CoA) thioester. Following this activation, reductive dehalogenation can occur, removing the fluorine atom. The resulting non-fluorinated aromatic ring can then be further degraded through established anaerobic pathways. The substituents on the ring of this compound would likely influence the rate and feasibility of this degradation pathway.

Table 1: Potential Biodegradation Pathways for this compound (Hypothetical)

ConditionInitial StepKey Intermediates (Postulated)Final Products (Potential)
Aerobic Dioxygenation of the aromatic ringFluorinated catechols, ring cleavage productsCarbon dioxide, water, fluoride ions
Anaerobic Formation of a CoA thioesterDefluorinated aromatic intermediatesCarbon dioxide, methane, water, fluoride ions

There are no known microbial degraders of this compound. However, various microorganisms have been identified that can degrade other fluorobenzoic acids. Species of Pseudomonas are frequently implicated in the degradation of halogenated aromatic compounds, including fluorobenzoates. nih.govnih.gov For instance, Pseudomonas sp. B13 has been shown to cometabolize monofluorobenzoates. nih.gov Other genera such as Alcaligenes and Aureobacterium have also been found to degrade 4-fluorobenzoate. nih.gov

The enzymes involved in these degradation pathways are typically dioxygenases and monooxygenases, which are responsible for the initial attack on the aromatic ring. researchgate.net Subsequent steps may involve dehydrogenases, hydrolases, and decarboxylases to further break down the molecule. researchgate.net In anaerobic pathways, enzymes such as CoA ligases are crucial for the initial activation step.

Specific transformation products and metabolites of this compound have not been identified. Based on the degradation of other fluorobenzoates, potential metabolites could include fluorinated catechols and their ring-cleavage products under aerobic conditions. nih.gov For example, the degradation of 2-fluorobenzoate (B1215865) has been shown to produce 2-fluoro-cis,cis-muconic acid, although this can sometimes be a dead-end metabolite. nih.gov Under anaerobic conditions, defluorinated and hydroxylated benzoic acid derivatives are likely to be key intermediates. The complete mineralization of the compound would result in the formation of carbon dioxide, water, and inorganic fluoride.

Sorption and Leaching Behavior in Soil Systems

The movement of this compound in soil will be governed by its sorption to soil particles and its potential to leach into groundwater.

The sorption of benzoic acid and its derivatives to soil is influenced by soil properties such as organic matter content and pH, as well as the chemical properties of the compound itself. acs.orgresearchgate.net As a carboxylic acid, this compound is an ionizable compound. acs.org Its charge will depend on the soil pH. At pH values above its pKa, the carboxylic acid group will be deprotonated, resulting in a negatively charged molecule. This negative charge will generally lead to lower sorption to negatively charged soil colloids and thus higher mobility. Conversely, at pH values below its pKa, the compound will be in its neutral form, which is likely to have a higher affinity for soil organic matter. The presence of the polar hydroxyl and fluoro groups may also influence its interaction with soil components. Generally, ionizable organic compounds are considered to have a higher potential for mobility in soils compared to neutral, non-polar compounds. rsc.org

Bioaccumulation Potential in Environmental Organisms (Non-Human)

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment.

There are no specific data on the bioaccumulation of this compound. However, the bioaccumulation potential of fluorinated organic compounds is a subject of considerable research. mdpi.com Generally, compounds with high lipophilicity (hydrophobicity) and resistance to metabolic degradation have a higher potential for bioaccumulation. nih.gov As an ionizable compound, the bioaccumulation of this compound would be influenced by the pH of the surrounding water and the organism's internal pH, which affect its uptake and elimination. nih.gov While long-chain perfluorinated compounds are known to be highly bioaccumulative, the potential for smaller, functionalized aromatic compounds like this compound is less clear and would require specific experimental investigation.

Table 2: Summary of Potential Environmental Fate of this compound (Hypothetical)

Environmental ProcessPotential BehaviorInfluencing Factors
Biodegradation Potentially biodegradable under both aerobic and anaerobic conditions, though likely to be slow.Presence of adapted microbial communities, oxygen availability, nutrient levels.
Abiotic Degradation Potentially susceptible to photolysis and chemical oxidation. Hydrolysis is unlikely to be significant.Sunlight intensity, presence of photosensitizers and oxidants, pH.
Sorption in Soil Moderate to low sorption, with mobility depending on soil pH.Soil organic matter content, soil pH, clay content.
Leaching in Soil Potential for leaching to groundwater, particularly at higher soil pH.Soil type, rainfall, sorption characteristics.
Bioaccumulation Low to moderate potential, but requires experimental verification.Lipophilicity, metabolic transformation rates, pH of the environment.

Analysis of Environmental Transformation and Ecological Impact of this compound on Microbial Communities

Initial research efforts to delineate the environmental transformation, fate, and specific ecological impact of the chemical compound this compound on microbial communities have revealed a significant gap in the available scientific literature. At present, there is no specific data or detailed research findings directly pertaining to this particular molecule's interaction with microorganisms or its pathway of degradation in the environment.

The scientific community has extensively studied the biodegradation of halogenated aromatic compounds and the metabolic pathways of various benzoic acid derivatives by microbial communities. For instance, research has shown that microorganisms, such as Pseudomonas species, can metabolize monohalogenated benzoates, with fluorobenzoates being more readily oxidized than their chloro-, bromo-, or iodo- counterparts. The degradation pathways often involve dioxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechols. These intermediates are then subject to ring cleavage, eventually entering central metabolic pathways.

Furthermore, the general impact of fluoride and fluorinated organic compounds on soil microbial ecosystems has been a subject of investigation. High concentrations of fluoride have been observed to potentially inhibit microbial growth and enzymatic activities crucial for nutrient cycling. However, the specific effects are highly dependent on the concentration of the fluoride source, the nature of the microbial community, and the physicochemical properties of the soil.

Despite this broader knowledge, the unique structural combination of a fluorine atom, a hydroxyl group, and a methyl group on the benzoic acid ring in this compound presents a specific case for which dedicated research is required. The interplay of these substituents could significantly influence its persistence, bioavailability, and the specific microbial consortia capable of its transformation.

Consequently, without direct experimental evidence, any discussion on the environmental transformation and non-toxicological ecological impact of this compound would be speculative. To address this knowledge gap, future research should focus on:

Isolation and characterization of microbial strains capable of utilizing this compound as a sole carbon and energy source.

Elucidation of the metabolic pathway(s) involved in its degradation, including the identification of key enzymes and intermediate metabolites.

Assessment of its influence on the structure and function of diverse microbial communities in various environmental matrices, such as soil and water, under controlled laboratory and field conditions.

Such studies are imperative to accurately predict the environmental behavior of this compound and to understand its role within the broader context of xenobiotic metabolism by microbial ecosystems.

Following a comprehensive search for scientific literature and data pertaining specifically to This compound , it has been determined that there is a significant lack of detailed, publicly available information required to construct the requested article.

The existing research and documentation primarily focus on related isomers and similar chemical structures, but not on the specific compound of interest, "this compound." For instance, information is more readily available for compounds such as 2-Fluoro-5-methylbenzoic acid ossila.com, 2-Fluoro-5-hydroxybenzoic acid chemicalbook.com, and various other fluorinated benzoic acid derivatives. nbinno.comsigmaaldrich.comossila.com However, detailed experimental findings, diverse synthetic methodologies, advanced computational models, and specific biomolecular interaction studies for this compound are not sufficiently present in the accessible literature to fulfill the requirements of the provided outline.

Therefore, to maintain strict scientific accuracy and adhere to the instruction of focusing solely on "this compound," it is not possible to generate the thorough and informative article as requested without resorting to speculation or incorrectly applying data from related but distinct chemical entities. A meaningful discussion of key findings, challenges, and future research perspectives as outlined cannot be substantiated with the currently available information.

Conclusion and Future Research Perspectives

Proposed Future Research Directions

Comprehensive Environmental Fate Modeling and Experimental Validation

Predicting the environmental distribution and persistence of 2-Fluoro-3-hydroxy-5-methylbenzoic acid necessitates the use of sophisticated environmental fate models. These models integrate the compound's physicochemical properties with various environmental parameters to estimate its behavior in different compartments such as air, water, soil, and sediment.

Multimedia environmental fate models, such as fugacity-based models, are particularly valuable. nih.gov These models predict the partitioning of a chemical between different environmental compartments based on its chemical properties. For this compound, key input parameters for such models would include its vapor pressure, water solubility, octanol-water partition coefficient (Kow), and octanol-air partition coefficient (Koa).

In addition to partitioning, the persistence of the compound is governed by its susceptibility to various degradation processes. Predictive models for abiotic and biotic degradation are therefore essential. Abiotic degradation pathways for this compound could include photolysis (degradation by light), particularly in sunlit surface waters and the atmosphere, and hydrolysis. Biotic degradation models would aim to predict the likelihood and rate of microbial breakdown in soil and aquatic environments. The presence of the fluorine atom on the aromatic ring is known to significantly increase the persistence of many organic compounds, as the carbon-fluorine bond is exceptionally strong and resistant to cleavage. acs.orgbund.net

The predictions generated by environmental fate models must be rigorously tested and refined through experimental validation. This involves laboratory and field studies designed to measure the actual behavior of this compound under controlled and real-world conditions.

Key experimental studies required for validation include:

Partitioning Studies: Laboratory measurements of Kow, Koa, and soil/sediment sorption coefficients (Kd or Koc) are fundamental for validating the partitioning predictions of multimedia models.

Degradation Studies:

Abiotic Degradation: Laboratory experiments to determine the rates of hydrolysis at different pH values and the quantum yield of photolysis are necessary to validate abiotic degradation models.

Biotic Degradation: Aerobic and anaerobic biodegradation studies in soil and water are crucial to determine the half-life of this compound in these compartments. Such studies help to identify potential microbial metabolic pathways and the formation of any persistent transformation products.

Mesocosm and Field Studies: More complex studies in controlled environments (mesocosms) or in the field can provide a more realistic picture of the compound's fate by integrating partitioning and degradation processes. These studies are the ultimate test of a model's predictive capability.

The following tables outline the essential parameters for modeling and the types of experimental data needed for validation.

Table 1: Key Input Parameters for Environmental Fate Modeling of this compound

ParameterSymbolImportance
Molecular WeightMWBasic property used in numerous calculations.
Vapor PressurePDetermines the tendency of the compound to partition into the atmosphere.
Water SolubilitySInfluences the concentration of the compound in aquatic systems and its bioavailability.
Octanol-Water Partition CoefficientKowIndicates the potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment.
Octanol-Air Partition CoefficientKoaImportant for understanding the partitioning between the atmosphere and terrestrial/aquatic surfaces.
Henry's Law ConstantHDescribes the partitioning between air and water.
Soil Sorption CoefficientKd/KocDetermines the extent to which the compound binds to soil and sediment particles.
Abiotic Degradation Rates
- Hydrolysis Rate ConstantkhQuantifies the rate of breakdown in water.
- Photolysis Quantum YieldΦDetermines the efficiency of light-induced degradation.
Biotic Degradation RatekbioQuantifies the rate of microbial degradation in soil and water.

Table 2: Experimental Data Required for Validation of Environmental Fate Models

Experiment TypeMeasured Parameter(s)Relevance to Model Validation
Laboratory Partitioning StudiesKow, Koa, S, HProvides direct validation for the model's partitioning calculations between air, water, and organic carbon.
Soil/Sediment Sorption StudiesKd, KocValidates the model's predictions of the compound's tendency to adsorb to soil and sediment, which affects its mobility and bioavailability.
Hydrolysis StudiesHydrolysis half-life at various pH and temperatures.Validates the model's predictions of abiotic degradation in aquatic environments.
Photolysis StudiesPhotodegradation rate and identification of photoproducts.Validates the model's predictions of the compound's persistence in sunlit environments and helps to identify potential transformation products.
Biodegradation Screening TestsPercentage of mineralization (CO2 evolution) or primary degradation over time.Provides an initial assessment of biodegradability to validate whether the model correctly classifies the compound as persistent or non-persistent.
Soil/Water Biometer Flask StudiesBiodegradation half-life, identification of metabolites.Provides quantitative data on biodegradation rates in specific environmental compartments for direct comparison with model predictions and to understand transformation pathways.
Mesocosm/Field StudiesConcentrations of the parent compound and transformation products in various media.Offers a holistic validation of the model's ability to predict the integrated environmental fate and transport of the compound under more realistic and complex environmental conditions.

A significant challenge in assessing the environmental fate of fluorinated compounds is the general lack of comprehensive experimental data. nih.gov For this compound, future research should prioritize the generation of high-quality experimental data for the parameters listed above. An iterative process of model prediction, experimental validation, and model refinement will be crucial to develop a reliable understanding of its environmental behavior and to ensure a scientifically sound basis for any future risk assessment and management decisions. The persistence of fluorinated organic compounds is a known concern, and therefore, a thorough evaluation of the environmental fate of this compound is of high importance. bund.netnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.